

An In-depth Technical Guide to 6-Bromo-2-chloro-3-methylquinoline

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Compound of Interest

Compound Name: 6-Bromo-2-chloro-3-methylquinoline

Cat. No.: B049880

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This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of **6-Bromo-2-chloro-3-methylquinoline**, a halogenated quinoline derivative of interest to researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Identification

6-Bromo-2-chloro-3-methylquinoline possesses a quinoline core structure substituted with a bromine atom at the 6-position, a chlorine atom at the 2-position, and a methyl group at the 3-position. This specific substitution pattern influences its chemical reactivity and biological activity.

Table 1: Molecular Identifiers for **6-Bromo-2-chloro-3-methylquinoline**

Identifier	Value
Molecular Formula	C10H7BrClN
Canonical SMILES	CC1=CC2=C(C=CC(=C2)Br)N=C1Cl
InChI	InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3
InChIKey	VKGSTGZYRFTWNA-UHFFFAOYSA-N
CAS Number	113092-96-9

Physicochemical and Spectroscopic Data

The physicochemical properties of **6-Bromo-2-chloro-3-methylquinoline** are crucial for its handling, formulation, and pharmacokinetic profiling. While experimental data is limited, predicted values offer valuable insights. Spectroscopic data is essential for the structural elucidation and quality control of the compound.

Table 2: Physicochemical Properties of **6-Bromo-2-chloro-3-methylquinoline**

Property	Value	Source
Molecular Weight	256.53 g/mol	Calculated
Monoisotopic Mass	254.9450 g/mol	PubChemLite[1]
XlogP (Predicted)	4.2	PubChemLite[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Spectroscopic Analysis:

While specific spectral data is not publicly available in detail, typical spectroscopic features can be predicted. Resources like ChemicalBook indicate the availability of ¹H NMR, IR, and MS spectra for this compound.[2]

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for each of the ten carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups (bromo, chloro, and methyl) and their positions on the quinoline ring.
- Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Br and C-Cl stretching vibrations.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine and one chlorine atom.^[3]

Synthesis and Reactivity

The synthesis of **6-Bromo-2-chloro-3-methylquinoline** can be approached through multi-step synthetic routes common for quinoline derivatives. A plausible synthetic pathway is outlined below, adapted from procedures for structurally related compounds.^[4]

Experimental Protocol: Synthesis of 6-Bromo-2-chloro-3-methylquinoline

Step 1: Synthesis of 6-Bromo-3-methyl-1H-quinolin-2-one

A common precursor for 2-chloroquinolines is the corresponding 2-quinolinone. This intermediate can be synthesized via the Conrad-Limpach reaction or a similar cyclization method starting from 4-bromoaniline and a suitable β -ketoester, such as ethyl 2-methylacetacetate.

Step 2: Chlorination of 6-Bromo-3-methyl-1H-quinolin-2-one

The conversion of the 2-quinolinone to the 2-chloroquinoline is typically achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl_3).

- Procedure: A mixture of 6-Bromo-3-methyl-1H-quinolin-2-one (1 equivalent) and phosphorus oxychloride (excess, e.g., 5-10 equivalents) is heated at reflux for several hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.
- The reaction mixture is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
- The resulting precipitate is collected by filtration, washed with water, and dried.
- Purification of the crude product can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield **6-Bromo-2-chloro-3-methylquinoline**.

Reactivity

The reactivity of **6-Bromo-2-chloro-3-methylquinoline** is largely dictated by the electrophilic nature of the quinoline ring and the presence of the two halogen substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position, making it a versatile intermediate for the synthesis of a wide range of derivatives. The bromine atom at the 6-position is less reactive towards nucleophilic substitution but can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization of the benzene ring portion of the quinoline scaffold.

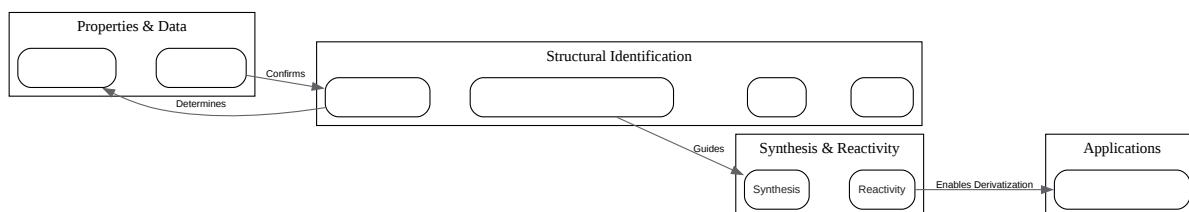
Applications in Drug Development

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications.^{[5][6]} Substituted quinolines are actively being investigated for their potential as:

- Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases.[7]
- Antimalarial Drugs: The quinoline core is central to the structure of several antimalarial drugs, including chloroquine and mefloquine.[8]
- Antibacterial Agents: Fluoroquinolones are a major class of synthetic antibacterial agents.[5]

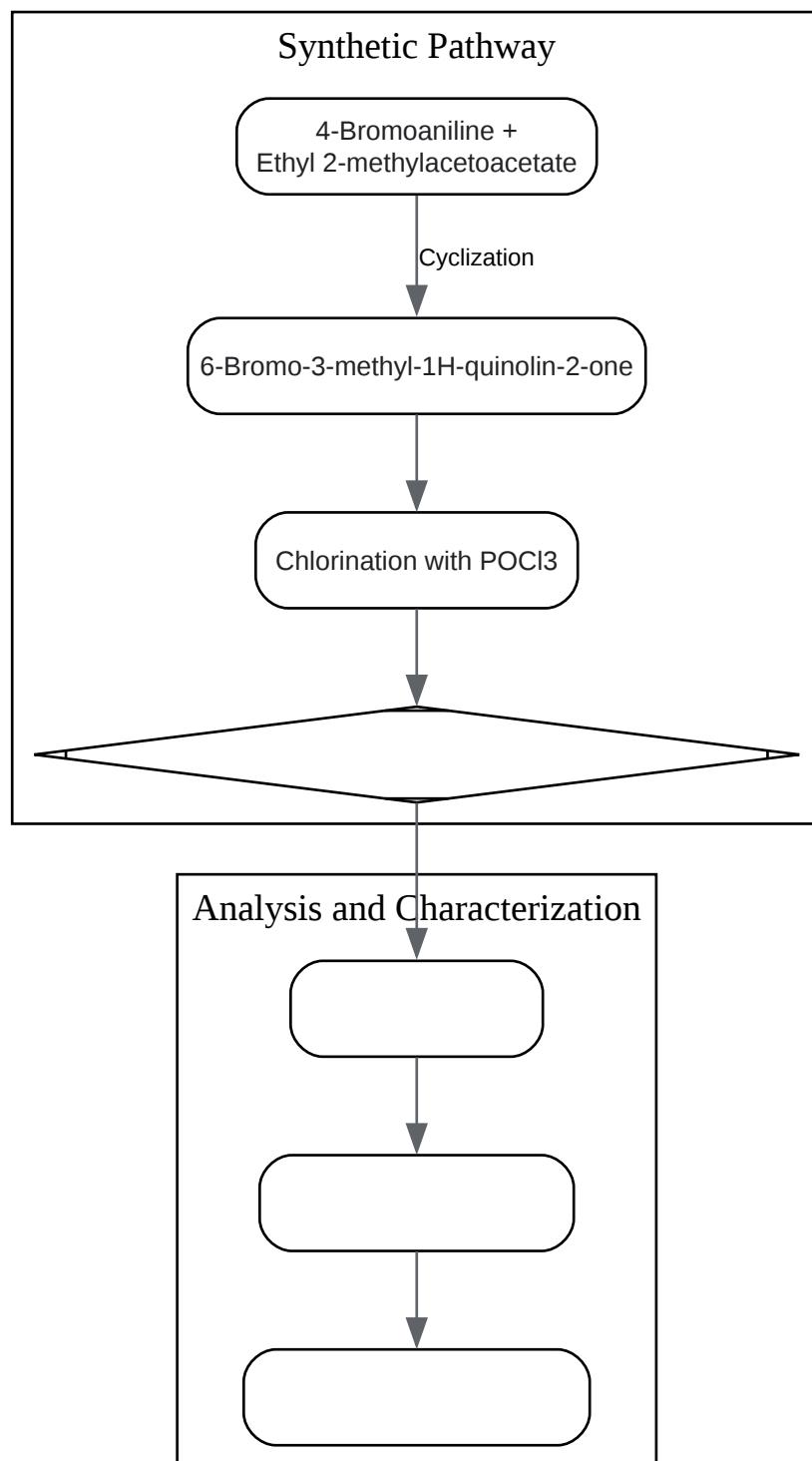
The specific substitution pattern of **6-Bromo-2-chloro-3-methylquinoline**, with its combination of electron-withdrawing halogens and an electron-donating methyl group, provides a unique electronic and steric profile that could be exploited in the design of novel therapeutic agents. The reactivity of the 2-chloro position, in particular, offers a convenient handle for the synthesis of libraries of compounds for biological screening.

Diagrams



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Caption: Logical flow of information for **6-Bromo-2-chloro-3-methylquinoline**.



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Caption: General experimental workflow for the synthesis and analysis.

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